The Discovery and Isolation of Lignans from Schisandra chinensis: A Technical Guide Focused on Schisandrin C
The Discovery and Isolation of Lignans from Schisandra chinensis: A Technical Guide Focused on Schisandrin C
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the discovery and isolation of lignans (B1203133) from the fruit of Schisandra chinensis, with a specific focus on Schisandrin C, a prominent bioactive compound. While the initial topic of interest was Schisanlignone C, primary literature reveals its isolation from Schisandra viridis. Given the scope of this guide is Schisandra chinensis, we will focus on the well-documented lignan, Schisandrin C, for which comprehensive experimental protocols and biological data are available.
Schisandra chinensis is a valuable medicinal plant in traditional Chinese medicine, with its therapeutic effects largely attributed to a class of dibenzocyclooctadiene lignans.[1] These compounds, including Schisandrin C, exhibit a range of pharmacological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects.[2] This guide details the methodologies for the extraction, isolation, and structural elucidation of these significant compounds and explores the molecular pathways they modulate.
Quantitative Data Summary
The isolation and analysis of lignans from Schisandra chinensis yield quantitative data that is crucial for reproducibility and standardization. The following tables summarize key data points typically gathered during these procedures.
Table 1: Extraction and Fractionation Yields
| Step | Description | Starting Material (Dry Weight) | Yield (Weight) | Yield (%) | Reference |
| 1 | Crude Ethanol (B145695) Extract | 3.5 kg of dried fruits | 1.2 kg | 34.3% | [3] |
| 2 | Ethyl Acetate (B1210297) Fraction | 1.2 kg crude extract | 151 g | 12.6% (of crude) | [3] |
Table 2: Chromatographic Parameters and Purity of Schisandrin C
| Parameter | Value | Reference |
| HPLC Column | Elite ODS C18 (250 mm x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | Acetonitrile (B52724) and Water (gradient) | [4] |
| Detection Wavelength | 217 nm | [4] |
| Purity (Post-HPLC) | >96% | [4] |
| Limit of Detection (LOD) | 0.04 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 0.49 µg/mL | [4] |
Table 3: Spectroscopic Data for Structural Elucidation of Schisandrin C
| Spectroscopic Method | Key Data Points | Reference |
| Mass Spectrometry (MS) | Molecular Formula: C22H24O6 | [5] |
| ¹H-NMR | Signals corresponding to methoxy (B1213986) groups, aromatic protons, and aliphatic protons characteristic of the dibenzocyclooctadiene skeleton. | [2] |
| ¹³C-NMR | Resonances confirming the carbon framework, including aromatic carbons, methoxy carbons, and carbons of the cyclooctadiene ring. | [2] |
Experimental Protocols
The following protocols provide a detailed methodology for the isolation and characterization of Schisandrin C from the dried fruits of Schisandra chinensis.
Extraction and Preliminary Fractionation
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Maceration: The air-dried and powdered fruits of Schisandra chinensis (3.5 kg) are macerated with 80% aqueous ethanol (3 x 10 L) at room temperature for 48 hours per extraction.[3]
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Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in hot water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which is enriched with lignans, is collected and concentrated.[3]
Chromatographic Purification
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Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of ethyl acetate in petroleum ether (e.g., 0-100%).[3] Fractions are collected and monitored by thin-layer chromatography (TLC).
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Sephadex LH-20 Column Chromatography: Fractions enriched with the target lignans are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol (B129727) as the mobile phase.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of Schisandrin C is achieved using a preparative reverse-phase HPLC system with a C18 column. A common mobile phase is a gradient of acetonitrile in water. The effluent is monitored by a UV detector, and the peak corresponding to Schisandrin C is collected.
Structure Elucidation
The chemical structure of the isolated compound is confirmed using a combination of spectroscopic methods:
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Mass Spectrometry (MS): Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) is used to determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry. The spectral data is compared with published values for Schisandrin C.
Visualizations
Experimental Workflow for Lignan Isolation
Caption: General workflow for the isolation of Schisandrin C.
Schisandrin C Modulated Signaling Pathway
Schisandrin C has been shown to influence cellular processes such as adipogenesis and autophagy through the modulation of key signaling pathways.[5][6] One of the well-documented mechanisms is its effect on the AMPK and PI3K/Akt/mTOR pathways.[5][6]
Caption: Schisandrin C's modulation of the AMPK and PI3K/Akt/mTOR pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. koreascience.kr [koreascience.kr]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
